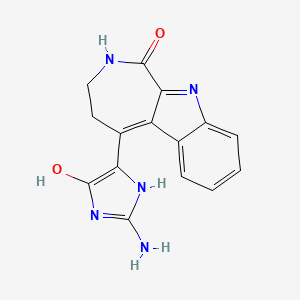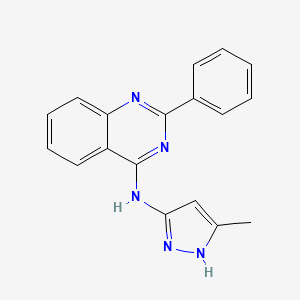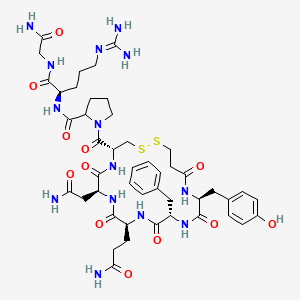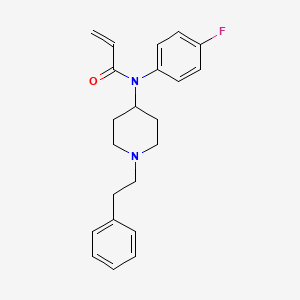
5'-Ethynyl-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-EdC is a relatively nontoxic 2’-deoxycytidine analog . It serves as a valuable tool for metabolic labeling of newly synthesized DNA in vivo. Unlike traditional thymidine analogs, 5-EdC offers an alternative approach for studying DNA synthesis without the limitations associated with bromodeoxyuridine (BrdU) usage .
Preparation Methods
Synthetic Routes:: The synthesis of 5-EdC involves introducing an ethynyl group at the 5-position of the deoxycytidine nucleoside. While specific synthetic routes may vary, one common method includes the following steps:
- Protection of the 5’-hydroxyl group.
- Ethynylation of the 5-position using appropriate reagents.
- Deprotection to yield 5-EdC.
Industrial Production:: Industrial-scale production methods typically follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
Reactions Undergone::
Click Chemistry: 5-EdC is widely used in click chemistry due to its ability to react selectively with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Incorporation into DNA: 5-EdC replaces thymidine during DNA replication, allowing researchers to track newly synthesized DNA.
Ethynylation: Ethynyl groups are introduced using reagents like trimethylsilylacetylene or propargyl bromide.
Click Reaction: Copper(I) catalysts (e.g., CuSO₄/ascorbic acid) facilitate the CuAAC reaction.
Major Products:: The primary product of 5-EdC incorporation is labeled DNA, which can be detected using fluorescent tags or antibodies.
Scientific Research Applications
Chemistry::
Metabolic Labeling: 5-EdC enables real-time monitoring of DNA synthesis during cell proliferation.
Bioorthogonal Chemistry: Its compatibility with click reactions aids in bioconjugation studies.
Cell Cycle Studies: 5-EdC replaces BrdU for assessing DNA synthesis during the S-phase.
Cancer Research: Investigating cell proliferation and DNA repair mechanisms.
Neuroscience: Studying neurogenesis and cell turnover.
Drug Development: Evaluating antiviral and anticancer agents.
Diagnostic Assays: Incorporating 5-EdC into diagnostic probes.
Mechanism of Action
5-EdC incorporates into replicating DNA during the S-phase. It does not affect cell viability significantly, making it a safer alternative to BrdU. The mechanism involves its selective incorporation by DNA polymerases during replication.
Comparison with Similar Compounds
5-EdC stands out due to its unique properties:
Nontoxicity: Unlike BrdU, it does not interfere with cell viability.
Click-Compatible: Its ethynyl group facilitates click chemistry.
Cell-Permeable: 5-EdC readily enters cells for labeling.
5-Bromo-2’-deoxyuridine (BrdU): Widely used but has toxicity concerns.
5-Ethynyl-2’-deoxyuridine (EdU): Similar to 5-EdC but with different applications .
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-amino-1-[4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13N3O4/c1-2-6(15)10-7(16)5-9(18-10)14-4-3-8(12)13-11(14)17/h1,3-4,6-7,9-10,15-16H,5H2,(H2,12,13,17) |
InChI Key |
LZOQKZZXWGGLBE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1C(CC(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774982.png)

![[(4S,5R,8S,9S,10R,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774993.png)

![N'-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774998.png)
![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775019.png)

![[(1S,2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10775041.png)

![4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
